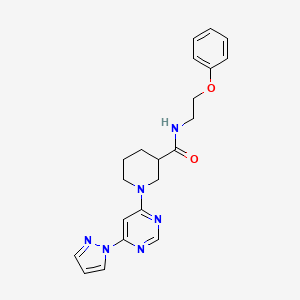

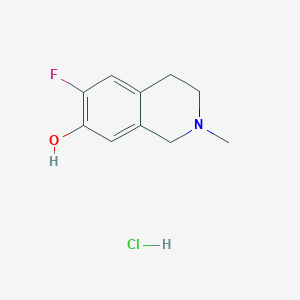

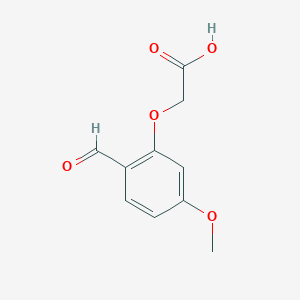

![molecular formula C21H17N3O2S B2866811 N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide CAS No. 2034210-45-0](/img/structure/B2866811.png)

N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-([2,3’-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide is a complex organic compound that contains a naphthalene sulfonamide moiety. Naphthalene sulfonamides have been studied for their in vitro efficacy against Leishmania tarentolae promastigotes . The naphthalene component of the molecule is a polycyclic aromatic hydrocarbon with two fused benzene rings . The sulfonamide group is a functional group that is the basis of several groups of drugs, which can inhibit the multiplication of bacteria .

Chemical Reactions Analysis

Naphthalene, a component of the compound, is known to undergo various chemical reactions, including nitration, sulphonation, halogenation, Friedel-Craft alkylation, reduction, and oxidation . Sulfonamides, another component of the compound, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .科学的研究の応用

1. Fluorescence Probe Applications

Naphthalene sulfonamide derivatives, like N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, are utilized as fluorescent probes. These compounds exhibit minimal fluorescence in water but fluoresce strongly when bound to proteins. This property is leveraged for indirect measurements, such as studying the binding of other substances to proteins like bovine serum albumin. The fluorescence properties of these compounds, including their quantum yield, are a focus of research (Jun et al., 1971).

2. Enzyme Inhibition and Potential Drug Development

Sulfonamide derivatives have been evaluated for their enzyme inhibition activities. Studies on various sulfonamides derived from compounds like dagenan chloride have revealed significant inhibition of enzymes such as lipoxygenase and α-glucosidase, which are relevant in anti-inflammatory and anti-diabetic drug development (Abbasi et al., 2015).

3. Chemosensors and Bioimaging

Naphthalene-based sulfonamide compounds are developed as chemosensors for metal ions like Al(III), which are used in bioimaging. These sensors have applications in detecting specific ions within cells, an important aspect of biological and medical research (Ding et al., 2013).

4. Environmental Applications

The adsorption properties of sulfonamide antibiotics on materials like multiwalled carbon nanotubes have been studied. This research is particularly relevant for environmental applications, such as the removal of contaminants from water sources (Ji et al., 2009).

5. Coordination Chemistry and Magnetic Anisotropy

Research into the coordination geometry of cobalt(II)-sulfonamide complexes reveals insights into the relationship between molecular structure and magnetic properties. These findings are significant in fields like material science and magnetic resonance imaging (Wu et al., 2019).

特性

IUPAC Name |

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2S/c25-27(26,21-9-3-6-17-5-1-2-8-19(17)21)24-14-16-10-11-20(23-13-16)18-7-4-12-22-15-18/h1-13,15,24H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYFQZQRJDUPAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

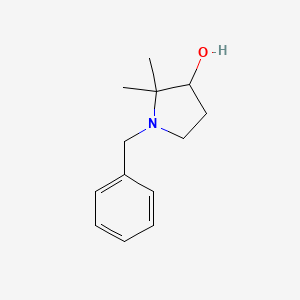

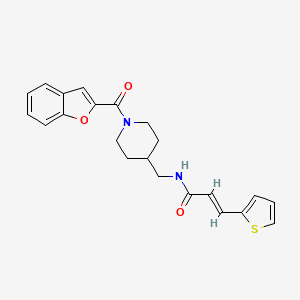

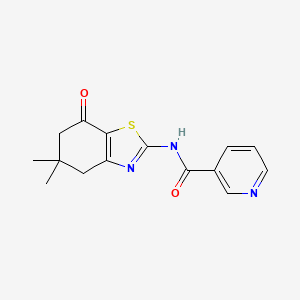

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)

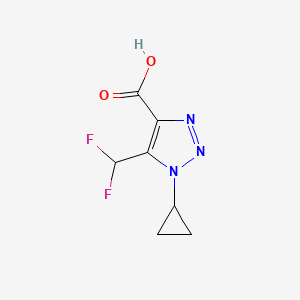

![3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid](/img/no-structure.png)

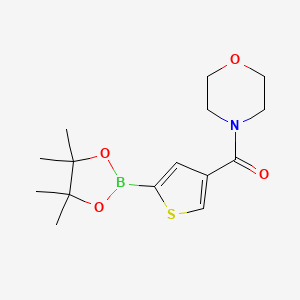

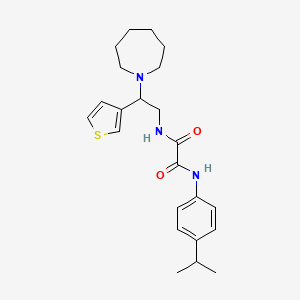

![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)

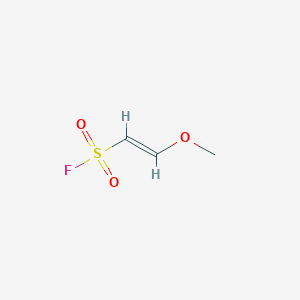

![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)